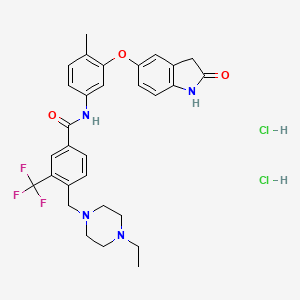

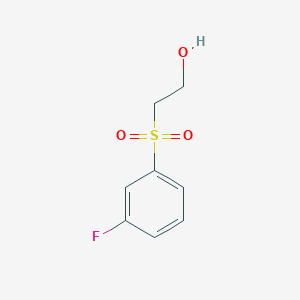

1-(3-Trifluoromethylphenyl)-1H-pyrazole-4-boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . Several notable pharmaceutical compounds have a trifluoromethyl group incorporated . The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research .

Synthesis Analysis

The synthesis of trifluoromethylated compounds is an active area of research . For instance, methyl 1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxylate and methyl 5-oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate were synthesized by esterification of carboxylic acids with excess methanol under reflux in the presence of a catalytic amount of sulfuric acid .

科学的研究の応用

Proteasome Inhibition

Bortezomib, a dipeptidyl boronic acid proteasome inhibitor, utilizes the boronic acid moiety for proteasome inhibition. It represents a class of compounds where the boronic acid function plays a crucial role in therapeutic mechanisms, particularly for treating relapsed multiple myeloma. The study of bortezomib's metabolism has provided insights into the behavior of boronic acid pharmacophores in biological systems (Pekol et al., 2005).

Synthesis and Characterization

Research into the synthesis and characterization of boronic acid compounds is essential for developing new pharmaceuticals and materials. For example, the synthesis of Pinacol 1-Methyl-1H-pyrazole-5-boronate demonstrates the chemical versatility and reactivity of pyrazole-boronic acid derivatives, which are vital intermediates in creating biologically active compounds (Zhang Yu-jua, 2013).

Catalysis

Boronic acids serve as catalysts in various chemical reactions, enhancing reaction efficiency and selectivity. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid has been shown to catalyze dehydrative amidation between carboxylic acids and amines, highlighting the utility of boronic acids in organic synthesis (Wang et al., 2018).

Cross-Coupling Reactions

Pyrazole-containing compounds, including those with boronic acid functionalities, are utilized as ligands in metal complexes to catalyze cross-coupling reactions. These reactions are fundamental in constructing complex organic molecules, demonstrating the critical role of boronic acid derivatives in modern synthetic chemistry (Ocansey et al., 2018).

作用機序

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that 1-(3-Trifluoromethylphenyl)-1H-pyrazole-4-boronic acid may also interact with various biological targets.

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Related compounds have been shown to influence a variety of biological activities, suggesting that this compound may also affect multiple pathways .

Result of Action

Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Action Environment

It’s known that environmental conditions can significantly impact the action of similar compounds .

特性

IUPAC Name |

[1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BF3N2O2/c12-10(13,14)7-2-1-3-9(4-7)16-6-8(5-15-16)11(17)18/h1-6,17-18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHPVFRVUDFITR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)C2=CC=CC(=C2)C(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[2,2'-bifuran]-5-yl}methyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2700795.png)

![(3-Chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazin-7-yl)-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)methanone](/img/structure/B2700797.png)

![3-cyclopentyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2700798.png)

![4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-chlorophenyl)benzamide](/img/structure/B2700800.png)

![1-[1-(2-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2700804.png)

![1-[(2-methyl-1H-indol-5-yl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B2700806.png)

![N-methyl-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenylacetamide](/img/structure/B2700808.png)